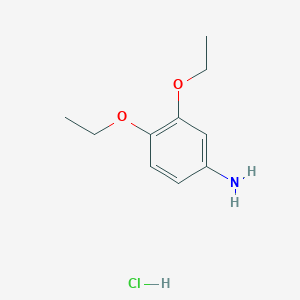

3,4-Diethoxyaniline hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

3,4-diethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-3-12-9-6-5-8(11)7-10(9)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYSYLOEQPQCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585572 | |

| Record name | 3,4-Diethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4956-84-7 | |

| Record name | 3,4-Diethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Diethoxyaniline Hydrochloride

Established Synthetic Pathways

The synthesis of 3,4-diethoxyaniline (B1332076) hydrochloride is a multi-step process that begins with appropriate aromatic precursors. The key steps involve the introduction of ethoxy groups onto the benzene (B151609) ring, functional group transformations to introduce the amine, and finally, the formation of the hydrochloride salt for stability.

Alkoxylation Approaches from Aromatic Precursors

The journey to 3,4-diethoxyaniline hydrochloride typically commences with a catechol (1,2-dihydroxybenzene) derivative. The Williamson ether synthesis is a common and well-established method for this alkoxylation step. In this reaction, the hydroxyl groups of the catechol precursor are deprotonated by a base to form a more nucleophilic phenoxide. This phenoxide then undergoes nucleophilic substitution with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the desired diethoxybenzene structure. The choice of base and solvent is critical to ensure high yields and minimize side reactions.

Oxidative and Reductive Transformations for Functional Group Introduction

Once the diethoxybenzene framework is in place, the next crucial step is the introduction of the amino group. A common strategy involves the nitration of the diethoxybenzene intermediate to yield 1,2-diethoxy-4-nitrobenzene. nih.gov This is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group, being an electron-withdrawing group, directs the substitution to the para position relative to the ethoxy groups.

Following nitration, the nitro group is reduced to an amine. A widely used method for this transformation is catalytic hydrogenation. chemicalbook.com This involves reacting the nitrated compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). chemicalbook.com This method is often preferred due to its high efficiency and the clean nature of the reaction, which produces water as the primary byproduct. A solution of 1,2-diethoxy-4-nitrobenzene and 10% palladium on carbon in ethanol can be stirred under a hydrogen atmosphere for several hours to achieve a high yield of 3,4-diethoxyaniline. chemicalbook.com

Salt Formation and Stabilization Strategies

Aniline (B41778) and its derivatives are often susceptible to oxidation and degradation when exposed to air and light. To enhance stability and improve handling characteristics, 3,4-diethoxyaniline is converted into its hydrochloride salt. This is typically achieved by treating a solution of the aniline with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amine group readily accepts a proton from the acid, forming the ammonium salt. The resulting this compound is a more stable, crystalline solid that is less prone to degradation. For weakly basic compounds, preventing disproportionation of the hydrochloride salt in suspension can be a challenge. nih.gov Strategies to stabilize such formulations include pH adjustment and cooling. nih.gov

Challenges in Regioselective Diethoxylation

Interactive Data Table: Isomeric Byproducts in Diethoxylation and Nitration

Emerging and Sustainable Synthesis Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of bio-derived precursors and novel catalytic systems for the production of aromatic amines like 3,4-diethoxyaniline.

Utilization of Bio-Derived Precursors (e.g., Lignin-Derived Monomers)

Lignin, a complex polymer found in plant cell walls, is a vast and underutilized source of renewable aromatic chemicals. acs.org Research has focused on the depolymerization of lignin to produce a variety of aromatic monomers, which can then be converted into valuable chemicals. acs.orgresearchgate.net One promising approach involves the use of lignin-derived monomers, such as 4-propylguaiacol and 4-propylcatechol, as starting materials for the synthesis of 3,4-dialkoxyanilines. acs.orguantwerpen.be

Interactive Data Table: Lignin-Derived Precursors

Eco-Friendly Methodological Advancements

In recent years, the synthesis of aromatic amines has increasingly shifted towards more environmentally benign practices, aligning with the principles of green chemistry. For the synthesis of compounds like 3,4-Diethoxyaniline, this involves the adoption of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

A common route to 3,4-Diethoxyaniline is the reduction of the corresponding nitro compound, 3,4-Diethoxynitrobenzene. chemicalbook.com Traditional methods have been adapted to incorporate greener aspects. The use of ethanol as a solvent, for instance, is preferred over more hazardous options due to its lower toxicity and biodegradability. chemicalbook.comijiras.com

Further advancements focus on the catalyst system. Innovations include the development of water-soluble catalysts, such as specially designed palladium complexes, which facilitate catalytic hydrogenation in aqueous or biphasic systems. google.com This approach not only reduces the reliance on volatile organic solvents but also simplifies catalyst recovery and reuse, a key aspect of sustainable process design. google.com After the reaction, the catalyst remains in the aqueous phase and can be separated and recycled for subsequent batches, maintaining high activity. google.com

Other green strategies applicable to aniline synthesis include using benign and inexpensive catalysts like magnesium sulphate in conjunction with less reactive acylating agents to avoid corrosive reagents. ijtsrd.com Furthermore, alternative energy sources such as sonication (ultrasound) have been shown to promote reactions in water, often leading to significantly shorter reaction times and high yields, representing a substantial improvement over conventional heating methods. nih.gov The use of water at room temperature, facilitated by a suitable base, has also been successfully employed for related syntheses, highlighting a move towards minimizing energy consumption and hazardous waste. nih.gov

Optimization Strategies in Synthesis

Optimizing the synthesis of this compound is crucial for maximizing product yield and purity while minimizing costs and environmental impact. This involves a systematic approach to refining every aspect of the reaction.

Reaction Condition Parametrization (e.g., Substrate and Reagent Equivalents, Catalyst Loading)

The precise control of stoichiometry and catalyst concentration is fundamental to synthetic optimization. In the catalytic hydrogenation of 3,4-Diethoxynitrobenzene to 3,4-Diethoxyaniline, the loading of the catalyst, typically palladium on activated carbon (Pd/C), is a critical parameter. chemicalbook.com An insufficient amount of catalyst can lead to an incomplete reaction or significantly longer reaction times. Conversely, using an excessive amount is uneconomical and can lead to side reactions or difficulties in downstream processing.

Optimization studies for similar amine syntheses have shown that systematically varying the catalyst loading can pinpoint the ideal concentration for achieving maximum yield in the shortest time. ijtsrd.com For example, in a related acetylation, increasing the catalyst amount from 30 mg to 50 mg improved the yield from 80% to 92%, after which no further improvement was observed. ijtsrd.com This demonstrates the existence of an optimal catalyst-to-substrate ratio.

Table 1: Illustrative Impact of Catalyst Loading on Product Yield This table is illustrative, based on optimization principles for catalytic reductions.

| Catalyst Loading (wt% of substrate) | Reaction Time (hours) | Product Yield (%) |

| 2% | 8 | 75% |

| 5% | 6 | 90% |

| 10% | 6 | >95% |

| 12% | 6 | >95% |

The molar ratio of the reducing agent to the substrate is another key parameter. For instance, in reductions using agents like hydrazine hydrate, the optimal ratio must be determined experimentally to ensure complete conversion without unnecessary excess. google.com

Temperature and Time Profile Optimization

Temperature and reaction duration are intrinsically linked and must be carefully controlled. The hydrogenation of nitroarenes is an exothermic process, and effective temperature management is necessary to prevent runaway reactions and the formation of impurities. A typical procedure for the synthesis of 3,4-Diethoxyaniline involves running the reaction under a hydrogen atmosphere for a set duration, such as 6 hours. chemicalbook.com

Optimization involves finding the lowest possible temperature at which the reaction proceeds at a reasonable rate, thus saving energy and improving safety. Studies on similar syntheses have established optimal time-temperature profiles. For example, a reaction might be run for 90 minutes at a specific reflux temperature to achieve an 80% yield, with longer times providing no additional benefit. ijtsrd.com In other cases, reactions are optimized to run at specific temperatures, such as 85°C, to achieve the highest yields. researchgate.netresearchgate.net

Table 2: Illustrative Optimization of Temperature and Time This table is illustrative, based on general optimization principles for aniline synthesis.

| Temperature (°C) | Reaction Time (hours) | Product Yield (%) |

| 25 (Room Temp) | 24 | 65% |

| 40 | 10 | 88% |

| 50 | 6 | >95% |

| 70 | 4 | 93% (minor impurities detected) |

Process Streamlining and Scalability Considerations

For industrial-scale production of this compound, the entire process must be streamlined for efficiency, safety, and cost-effectiveness. A key consideration is the transition from batch processing to continuous flow manufacturing, which can offer superior control over reaction parameters and improve consistency.

A critical aspect of scalability is catalyst management. The ability to easily separate and reuse the catalyst is paramount. The use of a water-soluble palladium complex catalyst in a biphasic system is an excellent example of a scalable solution. google.com In this setup, the product, 3,4-dimethylaniline, forms the organic phase, while the catalyst remains in the aqueous phase. The two phases are easily separated, and the aqueous catalyst solution can be directly recycled for the next batch with no loss of activity. google.com This minimizes the loss of expensive precious metals and reduces waste.

Process streamlining also involves simplifying the work-up procedure. An ideal process concludes with simple filtration or phase separation to isolate the product, followed by crystallization to achieve the desired purity. google.comijtsrd.com Minimizing the number of steps reduces material loss, solvent usage, and production time, all of which are critical for large-scale manufacturing.

General Reactivity Profile

The reactivity of this compound is primarily dictated by the electron-donating nature of the ethoxy groups and the presence of the amino group on the aromatic ring. The hydrochloride salt form enhances its stability and solubility in polar solvents.

The two ethoxy groups at the 3- and 4-positions of the benzene ring are electron-donating groups. chemistrysteps.com This characteristic increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted aniline. chemistrysteps.com The ethoxy groups are considered activating groups and direct incoming electrophiles to the ortho and para positions relative to themselves. chemistrysteps.com However, the presence of the amino group, also a strong activating group, further complicates the regioselectivity of these reactions. chemistrysteps.comlibretexts.org

The electron-donating nature of the ethoxy groups also influences the basicity of the aniline. Compared to aniline, the increased electron density on the nitrogen atom of 3,4-diethoxyaniline would theoretically increase its basicity.

Key Chemical Transformations

This compound can undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution.

The oxidation of 3,4-Diethoxyaniline can lead to the formation of corresponding quinones. Oxidizing agents such as potassium permanganate, hydrogen peroxide, or silver oxide can be employed for this transformation. rsc.org The reaction likely proceeds through the formation of an intermediate radical cation. mdpi.com For instance, the oxidation of the related compound 3-methoxy-4-tert-butylaniline with potassium ferricyanide (B76249) or silver oxide yields azobenzenes and phenazines. rsc.org Chromatographic separation of the oxidation products can lead to the formation of N-aryl-p-quinone imines and NN'-diaryl-p-quinone di-imines. rsc.org

Table 1: Oxidation Reactions of Substituted Anilines

| Starting Material | Oxidizing Agent | Major Products | Reference |

|---|---|---|---|

| 3,4-Diethoxyaniline | Potassium permanganate, Hydrogen peroxide | Quinones | |

| 3-Methoxy-4-tert-butylaniline | Potassium ferricyanide, Silver oxide | Azobenzene, Phenazines, N-aryl-p-quinone imines | rsc.org |

While 3,4-diethoxyaniline is already an amine, reduction reactions are more relevant to the synthesis of substituted anilines from their corresponding nitro precursors. nih.govacs.orgnih.gov For example, 3,4-diethoxynitrobenzene can be reduced to 3,4-diethoxyaniline using catalytic hydrogenation with reagents like palladium on carbon and hydrogen gas. chemicalbook.com Other reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride can also be used for the reduction of related nitro compounds. ncert.nic.in More recent, sustainable methods for the reduction of substituted nitroarenes to anilines utilize electrocatalysis with a polyoxometalate redox mediator in aqueous solutions at room temperature. nih.govacs.org

The amino group of 3,4-diethoxyaniline can act as a nucleophile in various reactions. ncert.nic.in It can undergo alkylation with alkyl halides and acylation with acid chlorides, anhydrides, and esters to form corresponding N-alkylated and N-acylated derivatives. ncert.nic.in These reactions are typically carried out in the presence of a base to neutralize the formed acid. ncert.nic.in

Furthermore, the aromatic ring itself, being electron-rich, can participate in nucleophilic aromatic substitution reactions, particularly when appropriately substituted. chemistrysteps.com Diazonium salts, which can be prepared from anilines, are excellent electrophiles for such reactions. chemistrysteps.comlibretexts.org

Mechanistic Investigations

Detailed mechanistic studies specifically on this compound are limited in publicly available literature. However, the general mechanisms for the reactions of substituted anilines provide a strong basis for understanding its behavior.

The oxidation of anilines often proceeds through a one-electron transfer to form a radical cation, which then undergoes further reactions. mdpi.com In the case of alkylation, the reaction follows a nucleophilic substitution pathway where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide.

For electrophilic aromatic substitution, the mechanism involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring. The strong activating nature of the amino and ethoxy groups facilitates this process. chemistrysteps.com

Reactivity and React

Role as a Versatile Building Block in Complex Molecule Synthesis

A notable synthetic application involves the preparation of 3,4-diethoxyaniline (B1332076) through the reduction of 1,2-diethoxy-4-nitrobenzene using a palladium on carbon catalyst. This method achieves a high yield of 92.9%. vulcanchem.com The resulting 3,4-diethoxyaniline is a key intermediate for further chemical elaborations. vulcanchem.com

Precursor in Specialized Chemical Syntheses

The compound's versatility extends to its role as a precursor in several specialized fields of chemical synthesis.

In the pharmaceutical industry, 3,4-diethoxyaniline hydrochloride is a crucial intermediate for the synthesis of various therapeutic agents. Its structure is incorporated into the framework of several important drugs. For instance, it is a precursor in the synthesis of certain anticancer drugs and alpha-blockers used to treat hypertension. benchchem.com The amine functionality of the molecule is particularly important for forming amides, sulfonamides, and for participating in coupling reactions to create more complex pharmaceutical compounds. vulcanchem.com

The agrochemical sector utilizes 3,4-diethoxyaniline as a key intermediate in the production of fungicides. innospk.com A prominent example is its role as a precursor to diethofencarb, a fungicide effective against various fungal crop diseases. innospk.com The synthesis of such agrochemicals highlights the importance of 3,4-diethoxyaniline in developing products that contribute to crop protection and food security. innospk.com The development of novel fungicides often involves the synthesis of derivatives containing heterocyclic structures, a process where aniline (B41778) derivatives play a crucial role.

| Fungicide Class | Mode of Action | Relevance of Aniline Precursors |

|---|---|---|

| Strobilurins | Inhibit mitochondrial respiration by blocking electron transfer, preventing ATP formation. nih.gov | Serve as foundational structures for building the complex pharmacophore required for fungicidal activity. |

| Benzoxazines | Varies, can act as Insect Growth Regulators (IGRs) or have direct fungitoxic effects. researchgate.net | Essential for forming the core benzoxazine ring structure. |

| Isothiazole-based | Can act as plant elicitors, inducing systemic acquired resistance in the host plant. nih.gov | Incorporated to create derivatives with enhanced efficacy and broader spectrum of activity. |

The aromatic amine structure of 3,4-diethoxyaniline makes it a suitable component in the synthesis of azo dyes. benchchem.comvulcanchem.com Azo dyes, which constitute a large class of synthetic colorants, are produced through a diazotization reaction of an aromatic amine, followed by coupling with a suitable coupling component. mst.dk The ethoxy groups on the 3,4-diethoxyaniline molecule can influence the color and fastness properties of the resulting dye. vulcanchem.com These dyes find applications in coloring textiles and other materials. benchchem.com

| Component | Role in Azo Dye Synthesis | Example Raw Materials |

|---|---|---|

| Diazo Component | An aromatic amine that is transformed into a diazonium compound. mst.dk | 4-aminobenzenesulfonic acid journalijar.com |

| Coupling Component | Reacts with the diazonium compound to form the azo dye. mst.dk | α-naphthol journalijar.com |

This compound also serves as a monomer or a building block in the field of polymer science. The amine functionality allows it to be incorporated into polymer chains through polymerization reactions, leading to the formation of polyanilines and other polymers with interesting electronic and optical properties. These materials have potential applications in areas such as conductive polymers, sensors, and electrochromic devices.

Research into Structure-Activity Relationships (SAR) in Chemical Derivatives

The study of structure-activity relationships (SAR) is crucial for the rational design of new molecules with desired biological or chemical properties. In this context, derivatives of 3,4-diethoxyaniline are synthesized and evaluated to understand how modifications to the chemical structure affect their activity. For instance, in drug discovery, SAR studies on derivatives can lead to the identification of compounds with enhanced potency and selectivity. nih.govnih.gov Similarly, in materials science, understanding the SAR of polymer precursors can guide the development of new materials with tailored properties. Research in this area involves synthesizing a series of related compounds and assessing their performance in relevant assays, allowing scientists to build a comprehensive understanding of the chemical features responsible for a particular function. researchgate.net

Spectroscopic Methods

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By interacting with electromagnetic radiation, molecules like this compound produce unique spectra that serve as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm its structure.

In a typical ¹H NMR spectrum, the proton signals are expected to appear at chemical shifts that are characteristic of their electronic environment. The formation of the hydrochloride salt significantly affects the amine (-NH₂) group, converting it to an aminium group (-NH₃⁺), whose protons become exchangeable and may appear as a broad singlet. The aromatic protons on the benzene (B151609) ring would present as a distinct pattern of multiplets. The two ethoxy groups (-OCH₂CH₃) would each give rise to a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with their neighbors.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbons bonded to the oxygen and nitrogen atoms shifted downfield. The two ethoxy groups will show two distinct signals for the methylene and methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4-Diethoxyaniline Moiety

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 125 |

| Aromatic C-N | - | 135 - 145 |

| Aromatic C-O | - | 145 - 155 |

| -NH₃⁺ | Broad, variable | - |

| -O-CH₂-CH₃ | ~4.0 (quartet) | 60 - 70 |

| -O-CH₂-CH₃ | ~1.4 (triplet) | 10 - 20 |

Note: Predicted values are based on general principles and data for analogous structures. The exact chemical shifts can vary based on the solvent and concentration.

Infrared (IR) and its complementary technique, Raman spectroscopy, probe the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound.

The IR spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the aminium (-NH₃⁺) group are expected to appear as a broad band in the 2800-3200 cm⁻¹ region. Aromatic C-H stretching vibrations typically emerge just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually produce several peaks in the 1450-1600 cm⁻¹ region. One of the most prominent features for this compound would be the strong C-O-C (ether) stretching bands, typically found in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Raman spectroscopy provides similar but not identical information, as the selection rules differ. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and C-C backbone stretches tend to produce strong, sharp signals, making it a valuable tool for confirming the core structure.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aminium (-NH₃⁺) | N-H Stretch | 2800 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Ether (Ar-O-C) | Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Ether (C-O-C) | Symmetric C-O-C Stretch | 1020 - 1075 | Strong |

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of aromatic compounds in solution. trichem.dk The basis for this application is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. trichem.dk

Substituted anilines exhibit strong absorption in the UV region due to π→π* electronic transitions within the benzene ring. For quantitative analysis, a wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of this compound across the UV range. A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be accurately determined by measuring its absorbance and interpolating the value from the calibration curve. google.com This method is valued for its simplicity, speed, and cost-effectiveness in routine quality control assays. google.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound, the analysis would typically be performed on the free base, 3,4-Diethoxyaniline (C₁₀H₁₅NO₂), which has a molecular weight of approximately 181.23 g/mol .

In the mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ at m/z ≈ 181 would be expected. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include the loss of an ethyl group (-CH₂CH₃) to give a fragment at m/z ≈ 152, or the loss of an ethoxy radical (-OCH₂CH₃) to yield a fragment at m/z ≈ 136.

Table 3: Predicted Mass Spectrometry Fragments for 3,4-Diethoxyaniline

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₀H₁₅NO₂]⁺ | 181 | Molecular Ion |

| [M - C₂H₅]⁺ | [C₈H₁₀NO₂]⁺ | 152 | Loss of an ethyl group |

Chromatographic Techniques

Chromatographic methods are essential for separating the components of a mixture and are widely used to assess the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For the analysis of substituted anilines like this compound, reversed-phase HPLC is commonly employed. google.comutopbio.com A typical method would utilize a C18 bonded silica column as the stationary phase. google.comutopbio.com The mobile phase is often a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile. google.comutopbio.com The components are separated based on their hydrophobicity, and a UV detector is used for quantification as the analyte elutes from the column. The retention time (the time it takes for the compound to pass through the column) is a characteristic identifier under specific conditions, while the peak area is proportional to the concentration. This technique is crucial for quality control, allowing for the detection and quantification of impurities and degradation products.

Table 4: Typical HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| System | HP-1050 or equivalent | google.comutopbio.com |

| Column | HP Zorbax SB-C18 (5 µm), 4.6 x 150mm | google.comutopbio.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid | google.comutopbio.com |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid | google.comutopbio.com |

| Flow Rate | 1.0 mL/min | google.comutopbio.com |

| Detection | UV Spectrophotometry |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) represents a powerful analytical tool for the separation and quantification of ionic species, making it well-suited for the analysis of this compound. CE techniques offer high separation efficiency, rapid analysis times, and low consumption of both sample and reagents. nih.gov The primary separation mechanism in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For the analysis of aromatic amines like this compound, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. nih.gov In CZE, the separation occurs in a buffer-filled capillary. As a cationic analyte under acidic to neutral buffer conditions, this compound would migrate towards the cathode. The choice of background electrolyte (BGE) is critical and typically involves phosphate or borate buffers to maintain a stable pH and control the electroosmotic flow (EOF). nih.govnih.gov For instance, a BGE consisting of 100 mM phosphate buffer at a pH of 7.5 has been used for separating similar compounds. nih.gov

To enhance sensitivity, especially for trace-level analysis in complex matrices, on-line concentration techniques such as field-enhanced sample injection (FESI) can be employed. nih.govnih.gov Detection is commonly achieved using a UV detector, as the aromatic ring of this compound exhibits strong absorbance in the UV region, typically around 200-254 nm. nih.govoup.com

Table 1: Illustrative Capillary Electrophoresis (CE) Parameters for Aromatic Amine Analysis

| Parameter | Typical Condition | Purpose |

| Separation Mode | Capillary Zone Electrophoresis (CZE) | Separates ions based on charge-to-size ratio. nih.gov |

| Capillary | Uncoated Fused Silica (50 µm I.D.) | Provides a surface for electroosmotic flow. nih.gov |

| Background Electrolyte (BGE) | 20-100 mM Phosphate or Borate Buffer | Maintains pH, carries current. nih.govnih.gov |

| pH | 2.5 - 9.2 | Affects the charge of the analyte and EOF. nih.govnih.gov |

| Separation Voltage | 15-25 kV | Driving force for electrophoretic migration. nih.gov |

| Detection | UV Absorbance (200-254 nm) | Quantifies the analyte based on light absorption. nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the qualitative and semi-quantitative analysis of compounds, including aromatic amines. nih.gov It is particularly useful for screening purposes, monitoring reaction progress, and identifying suitable solvent systems for column chromatography. mdpi.com The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a flat plate) and a mobile phase (a solvent or solvent mixture). researchgate.net

For this compound, silica gel 60 F254 plates are a common choice for the stationary phase, where the "F254" indicates the presence of a fluorescent indicator that allows for visualization of UV-absorbing compounds under a UV lamp at 254 nm. mdpi.com Due to the basic nature of the amine group, tailing can sometimes be an issue on standard silica plates. researchgate.net

The selection of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent and a moderately polar solvent is often effective. researchgate.net For aromatic amines, systems like toluene:ethyl acetate or hexane:ethyl acetate in various ratios are frequently used. researchgate.net The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7 for good separation. For example, a mobile phase of benzene and ethyl acetate (9:1 v/v) has been used for separating related compounds. researchgate.net

Visualization of the separated spots can be done under UV light. mdpi.com For enhanced sensitivity or for compounds with weak UV absorbance, derivatization with a visualizing agent is employed. A common reagent for primary aromatic amines is a p-dimethylaminobenzaldehyde (p-DAB) solution, which forms colored Schiff bases (spots). niscpr.res.in Another method involves diazotization followed by coupling with a compound like N-(1-naphthyl)ethylenediamine dihydrochloride to produce intensely colored azo dyes. oup.com

Table 2: Example Thin-Layer Chromatography (TLC) Systems for Aromatic Amines

| Component | Description | Reference |

| Stationary Phase | Silica Gel G or Silica Gel 60 F254 | Polar adsorbent, widely used for various compounds. mdpi.comresearchgate.net |

| Mobile Phase (Eluent) | Toluene: n-butanol: acetic acid: water (2:4:2:2 v/v) | A multi-component system for polar amines. researchgate.net |

| Benzene: Ethyl Acetate (9:1 v/v) | A less polar system for aromatic compounds. researchgate.net | |

| Hexane: Ethyl Acetate (1:1 v/v) | A common starting point for method development. researchgate.net | |

| Visualization | UV light (254 nm) | Non-destructive detection for UV-active compounds. mdpi.com |

| p-Dimethylaminobenzaldehyde (p-DAB) | Forms colored spots with primary aromatic amines. niscpr.res.in | |

| Diphenylamine with H₂SO₄ | Reagent for detecting specific aromatic amines. niscpr.res.in |

Electrochemical Methods

Voltammetry Studies (as applied to related ethoxy-substituted anilines)

Electrochemical methods, particularly voltammetry, provide valuable insights into the redox properties of electroactive molecules like ethoxy-substituted anilines. These techniques measure the current response of a system to an applied potential, allowing for the study of electron transfer processes. nih.gov The oxidation of anilines involves the removal of electrons from the aromatic system and the nitrogen atom, a process that is significantly influenced by the nature and position of substituents on the benzene ring. umn.edursc.org

Cyclic voltammetry (CV) is a primary tool for these investigations. In a typical CV experiment involving a substituted aniline, the potential is swept linearly to a more positive value and then reversed. The resulting voltammogram shows an anodic peak corresponding to the oxidation of the aniline derivative. The peak potential provides information about the ease of oxidation. Electron-donating groups, such as the ethoxy groups in 3,4-Diethoxyaniline, are expected to lower the oxidation potential by increasing the electron density on the aromatic ring, making it easier to remove an electron compared to unsubstituted aniline. mdpi.com

The electrochemical oxidation of anilines can be complex, often involving follow-up chemical reactions that lead to the formation of various products, including radical cations and polymers. nih.gov The stability of the initially formed radical cation is a key factor determining the subsequent reaction pathways. Studies on substituted anilines have shown a strong correlation between their one-electron oxidation potentials and their molecular structure, providing a basis for predicting environmental fate and transformation pathways. umn.edursc.org

Method Validation and Performance Characteristics in Research Contexts

The validation of an analytical method is essential to ensure its reliability, accuracy, and precision for a specific purpose. rsc.orgnih.gov In a research context, validating a method for the quantification of this compound would involve assessing several key performance characteristics.

Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest and not from other components like impurities, degradation products, or matrix components. nih.gov In chromatographic methods, this is demonstrated by achieving baseline separation of the analyte peak from other peaks. nih.gov

Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response-versus-concentration plot. A correlation coefficient (R²) value greater than 0.99 is generally considered evidence of a good linear relationship. rsc.orgnih.gov

Accuracy : Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered by the method is calculated. rsc.org Average recoveries between 85% and 115% are often considered acceptable. sciex.com

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). rsc.org

Repeatability (Intra-day precision) : Assesses precision over a short period with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day reproducibility) : Assesses precision across different days, analysts, or equipment. sciex.com RSD values are typically expected to be below 15%. nih.gov

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. sielc.com

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. rsc.org

Table 3: Typical Method Validation Performance Characteristics for Aromatic Amine Analysis

| Parameter | Typical Acceptance Criteria (Research Context) | Reference |

| Linearity (R²) | > 0.99 | rsc.orgnih.gov |

| Accuracy (% Recovery) | 85% - 115% | rsc.orgsciex.com |

| Precision (RSD%) | < 15% | sciex.comnih.gov |

| Specificity | No interference at the retention time of the analyte | nih.gov |

| LOD | Signal-to-Noise Ratio ≥ 3 | nih.gov |

| LOQ | Signal-to-Noise Ratio ≥ 10 | rsc.org |

Chemical Reactivity and Synthetic Applications

The reactivity of 3,4-Diethoxyaniline (B1332076) hydrochloride is largely dictated by the functional groups present: the aromatic amine and the di-ethoxy substituted benzene (B151609) ring.

The amino group of 3,4-diethoxyaniline can undergo a variety of reactions common to anilines. These include N-alkylation, acylation, and diazotization. researchgate.net Diazotization, in particular, transforms the amino group into a diazonium salt, which is a versatile intermediate that can be substituted with a wide range of nucleophiles. wikipedia.orgguidechem.com

The electron-donating nature of the two ethoxy groups activates the benzene ring towards electrophilic aromatic substitution. wikipedia.org These substitutions are expected to be directed to the positions ortho and para to the activating groups. The presence of these substituents makes 3,4-Diethoxyaniline a useful building block for the synthesis of more complex, substituted aromatic compounds. For example, it can be used as a precursor in the synthesis of azo dyes and various heterocyclic compounds. ontosight.aiwisdomlib.org

Research Findings

Research into substituted anilines, including structures related to 3,4-diethoxyaniline (B1332076), is an active area of investigation, with a focus on developing new synthetic methodologies and applications.

Recent studies have highlighted the importance of developing efficient catalytic routes to N-substituted anilines. rsc.org For instance, the use of gold-palladium alloy nanoparticle catalysts has been shown to be effective in the synthesis of N-substituted anilines from cyclohexanones and amines. rsc.org Such advancements in catalysis provide more versatile and powerful tools for constructing complex aniline (B41778) derivatives.

Furthermore, there is a growing interest in the synthesis of meta-substituted anilines, which can be challenging to prepare via traditional electrophilic substitution due to the ortho- and para-directing nature of the amino group. rsc.orgtohoku.ac.jp Novel methods, such as metal- and additive-free multicomponent reactions, are being developed to access anilines with uncommon substitution patterns. rsc.org These approaches could be valuable for creating combinatorial libraries of compounds for various scientific applications. rsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

The electronic properties derived from these calculations are crucial for predicting the molecule's reactivity. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. Furthermore, calculated parameters such as electrostatic potential maps can visualize regions of positive and negative charge, offering clues about intermolecular interactions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), can be utilized to study the dynamic behavior of 3,4-Diethoxyaniline (B1332076) hydrochloride. nih.gov These simulations can model the movement of the molecule and its interactions with its environment, such as solvent molecules, over time.

For 3,4-Diethoxyaniline hydrochloride, MD simulations could be particularly useful in understanding its behavior in solution. This includes how the molecule is solvated and its conformational flexibility. By simulating the system at different temperatures and pressures, one can gain insights into its thermodynamic properties and stability.

Prediction of Reaction Mechanisms and Pathways

Computational methods are invaluable for exploring potential reaction mechanisms. For reactions involving this compound, quantum chemical calculations can be used to map out the potential energy surface of a reaction. This involves identifying transition states, intermediates, and products, and calculating their relative energies.

For example, in the synthesis of Diethofencarb, where 3,4-Diethoxyaniline is a key intermediate, computational studies could elucidate the step-by-step mechanism of the reaction. innospk.com By understanding the energetic barriers of different possible pathways, it is possible to predict the most likely reaction mechanism and identify potential side reactions. mdpi.com This knowledge can be instrumental in optimizing reaction conditions to favor the desired product.

Stereochemical and Conformational Analysis via Computational Approaches

The three-dimensional structure of a molecule, including its stereochemistry and conformational preferences, plays a significant role in its chemical and biological activity. Computational methods can be used to perform a thorough conformational analysis of this compound.

By systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation, a potential energy landscape can be generated. This allows for the identification of the most stable, low-energy conformations of the molecule. This information is critical for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction.

Application of Machine Learning and AI in Reaction Optimization Studies

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for optimizing chemical reactions. researchgate.netresearchgate.netnih.gov These data-driven approaches can analyze large datasets of chemical reactions to identify patterns and predict optimal reaction conditions. beilstein-journals.org

For the synthesis of compounds derived from this compound, ML models could be trained on experimental data to predict how factors like temperature, solvent, catalyst, and reactant concentrations affect the reaction yield and purity. nih.gov This can significantly accelerate the process of reaction optimization by reducing the number of experiments required. While specific applications of AI to reactions involving this compound are not yet widely reported, the general methodologies are well-established and could be readily applied. researchgate.netresearchgate.netnih.gov

Future Research Directions and Perspectives

Innovations in Green Chemistry for Synthesis

The chemical industry is increasingly focusing on environmentally benign methodologies, and the synthesis of 3,4-Diethoxyaniline (B1332076) hydrochloride is a prime candidate for such innovations. Future research will likely prioritize the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach involves the use of starting materials derived from lignin, a renewable biopolymer. A reported green strategy for synthesizing 3,4-dialkoxyanilines, which includes the diethoxy variant, utilizes 4-propylguaiacol, a monomer that can be obtained from lignin. This multi-step synthesis employs hydroxylamine (B1172632) hydrochloride as the amine source and involves key transformations such as O-alkylation and a Beckmann rearrangement. The advantages of this method include the use of a renewable feedstock and high selectivity, which can circumvent the need for column chromatography.

Another established method for producing 3,4-Diethoxyaniline is the catalytic hydrogenation of 3,4-Diethoxy nitrobenzene (B124822). chemicalbook.com Research in this area could focus on developing more efficient and recyclable catalysts, such as platinum on a carbon support, to improve the sustainability of this process. chemicalbook.comgoogle.com The use of environmentally friendly solvents and reaction conditions will also be a key area of investigation.

Further research into green acetylation reactions of anilines, for example using a magnesium sulphate-glacial acetic acid system, could also provide insights into more eco-friendly derivatization of 3,4-Diethoxyaniline. ijtsrd.com These methods avoid the use of toxic reagents like acetic anhydride (B1165640) and align with the principles of green chemistry by having high atom economy. ijtsrd.com

Table 1: Overview of Green Synthesis Approaches for 3,4-Dialkoxyanilines

| Feature | Description | Green Advantages | Source |

|---|---|---|---|

| Starting Material | 4-Propylguaiacol (Lignin-derived) | Use of renewable feedstock | |

| Amine Source | Hydroxylamine hydrochloride | Readily available reagent | |

| Key Transformations | O-alkylation, Benzylic oxidation, Beckmann rearrangement | High selectivity | |

| Catalytic Hydrogenation | Reduction of 3,4-Diethoxy nitrobenzene using H₂ and a metal catalyst | High yield and efficiency | chemicalbook.com |

| Green Acetylation | Use of glacial acetic acid with a benign catalyst | Avoidance of toxic reagents, high atom economy | ijtsrd.com |

Exploration of Novel Reactivity and Catalysis

The reactivity of 3,4-Diethoxyaniline hydrochloride is largely dictated by the amino group and the electron-rich aromatic ring. While its basic reactions such as oxidation to quinones, reduction to other amine derivatives, and substitution are known, there is considerable scope for exploring novel transformations.

Future research could delve into new catalytic systems to control the regioselectivity of reactions on the aromatic ring. The electron-donating ethoxy groups enhance the ring's reactivity, making it a versatile platform for organic synthesis. The development of catalysts that can direct further substitutions to specific positions would significantly expand its utility.

The amino group's nucleophilicity allows it to participate in a wide range of reactions. guidechem.com Exploring its reactivity in C-N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, with novel catalyst systems could lead to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. Furthermore, diazotization reactions can transform the amino group into various other functionalities, opening up a plethora of synthetic possibilities. guidechem.com

Expansion of Synthetic Utility in Emerging Fields

While 3,4-Diethoxyaniline is a known intermediate in the production of dyes, pigments, and pharmaceuticals, its full potential in emerging scientific fields is yet to be realized. ontosight.aiguidechem.com

In the realm of materials science , the structural backbone of 3,4-Diethoxyaniline makes it a candidate for the synthesis of novel organic electronic materials. Its derivatives could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of photosensitizing dyes. nih.gov The discovery of aniline (B41778) dyes in the 19th century was a cornerstone for modern chemotherapy, and new derivatives of 3,4-Diethoxyaniline could lead to advanced materials with unique photophysical properties. nih.gov

In medicinal chemistry , this compound serves as a valuable building block for synthesizing complex molecules with potential biological activity. guidechem.com For instance, it is a precursor in the synthesis of the fungicide ethaboxam. Research into its use for creating 4-aminoquinoline (B48711) derivatives has shown potential for hypotensive properties. Future work could focus on incorporating this moiety into new drug candidates for a range of therapeutic areas. The functional groups present in 3,4-Diethoxyaniline allow for its integration into diverse molecular scaffolds, making it a versatile starting point for drug discovery programs.

Development of Advanced Analytical and Computational Tools

Advancements in analytical techniques and computational chemistry will be instrumental in unlocking the full potential of this compound. While standard analytical methods are in use, there is room for the application of more sophisticated techniques.

The development of advanced spectroscopic methods, such as two-dimensional NMR and high-resolution mass spectrometry, will enable a more detailed characterization of this compound and its derivatives. This will be crucial for quality control in its synthesis and for elucidating the structures of complex reaction products.

Computational chemistry offers powerful tools for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, predict its spectral properties, and model its reactivity in various chemical transformations. This predictive capability can guide experimental work, saving time and resources in the discovery of new reactions and applications.

Table 2: Analytical and Computational Tools for this compound Research

| Tool | Application | Future Direction |

|---|---|---|

| 1D and 2D NMR Spectroscopy | Structural elucidation and purity assessment. nih.gov | Development of more sensitive techniques for complex mixture analysis. |

| UV-Vis Spectroscopy | Characterization of electronic transitions. nih.gov | Application in studying photophysical properties for materials science. |

| IR Spectroscopy | Identification of functional groups. nih.gov | Use in in-situ reaction monitoring to understand reaction mechanisms. |

| Mass Spectrometry | Molecular weight determination and fragmentation analysis. | High-resolution MS for precise mass determination of novel derivatives. |

| Computational Chemistry (e.g., DFT) | Prediction of molecular properties and reactivity. | Integration with experimental data for a comprehensive understanding of reaction pathways and for the design of new catalysts. |

常见问题

Q. What are the fundamental physicochemical properties of 3,4-Diethoxyaniline hydrochloride, and how do they influence experimental design?

this compound (CAS 39052-12-5) has a molecular formula of C₁₀H₁₅NO₂·HCl and a molecular weight of 217.70 g/mol. Key properties include:

- Melting Point : 48°C (pure form) .

- Boiling Point : 294.5±20.0°C at 760 mmHg .

- Density : 1.0±0.1 g/cm³ .

- LogP : ~2.75 (estimated), indicating moderate lipophilicity.

These properties guide solvent selection (e.g., ethanol or DMF for dissolution), storage conditions (avoid moisture due to hygroscopic nature), and reaction temperature optimization. For example, its low melting point suggests controlled heating (<50°C) during synthesis to prevent decomposition.

Q. What are the standard protocols for synthesizing this compound?

A common route involves:

Ethoxylation : Reacting 3,4-dihydroxyaniline with ethyl bromide in a basic medium (e.g., K₂CO₃) under reflux .

Hydrochloride Formation : Treating the free base with HCl gas in anhydrous ether.

Critical Steps :

- Purification via recrystallization (ethanol/water mixture) to remove unreacted ethyl bromide.

- Monitoring reaction progress using TLC (silica gel, mobile phase: hexane/ethyl acetate 7:3).

Q. How can researchers ensure purity and stability during storage?

- Analytical Methods : HPLC (C18 column, UV detection at 254 nm) with acetonitrile/0.1% TFA in water (60:40) as mobile phase .

- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ethoxy groups. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) are recommended to establish shelf life.

Advanced Research Questions

Q. How can contradictory data in receptor binding assays involving this compound be resolved?

Contradictions may arise from:

- Receptor Heterogeneity : Test selectivity using competitive binding assays (e.g., displacement studies with known ligands for adrenergic vs. dopaminergic receptors).

- Solvent Artifacts : DMSO (>1% v/v) can alter receptor conformation; use low-polarity solvents (e.g., ethanol) .

- Data Normalization : Include positive controls (e.g., MDMA for serotonin receptors) and normalize results to protein concentration (Bradford assay).

Q. What experimental strategies optimize its use as a synthetic intermediate in heterocyclic chemistry?

- Condition Screening : Use Design of Experiments (DoE) to vary temperature (40–80°C), catalyst (e.g., Pd/C vs. CuI), and solvent (DMF vs. THF).

- Mechanistic Probes : Monitor intermediates via in situ FTIR to detect nitro-group reduction or ethoxy cleavage .

- Purity Validation : Combine NMR (¹H, ¹³C) with high-resolution MS to confirm structural integrity post-reaction.

Q. How can researchers assess its photostability and address inconsistencies in degradation data?

- Experimental Design : Expose samples to UV light (λ = 365 nm) and analyze degradation kinetics via HPLC.

- Data Reconciliation :

- Control oxygen levels (use N₂-purged vials) to isolate photooxidation vs. hydrolysis pathways.

- Quantify degradation products (e.g., quinone derivatives) using LC-MS/MS.

- Apply multivariate analysis (e.g., PCA) to identify dominant degradation factors (light intensity vs. humidity) .

Q. What methodologies are recommended for evaluating its aquatic toxicity and interpreting ecological risks?

- Acute Toxicity : Follow OECD Guideline 202 (Daphnia magna immobilization test) at concentrations 0.1–10 mg/L.

- Bioaccumulation : Measure logK₀w (octanol-water partition coefficient) to estimate BCF (bioaccumulation factor).

- Data Interpretation : Compare results with structural analogs (e.g., ethaverine hydrochloride) to identify structure-toxicity relationships. Note that current GHS data suggest no acute aquatic toxicity, but long-term ecotoxicological studies are lacking .

Q. How can researchers validate novel applications, such as protein labeling or bioorthogonal chemistry?

- Proof of Concept :

- React this compound with NHS-ester probes under mild conditions (pH 7.4, 25°C).

- Confirm conjugation efficiency via SDS-PAGE with fluorescent tagging .

- Challenges :

- Address solubility limitations by using co-solvents (e.g., 10% DMSO in PBS).

- Control non-specific binding via blocking agents (BSA or casein).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。